

Application Notes and Protocols for Measuring STING Degradation via Western Blot

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Compound of Interest

Compound Name: PROTAC STING Degrader-2

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These application notes provide a detailed protocol for measuring the degradation of the Stimulator of Interferon Genes (STING) protein using Western blot analysis. This method is crucial for researchers studying innate immunity, developing therapeutics targeting the cGAS-STING pathway, and investigating diseases where this pathway is dysregulated.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, where it initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] The termination of this signaling is, in part, regulated by the degradation of STING, a process that involves its trafficking to endolysosomal compartments.[3][4] Monitoring STING degradation provides valuable insights into the regulation of this pathway and the mechanism of action of potential therapeutic modulators. Western blotting is a widely used and effective technique to quantify changes in STING protein levels.[5]

STING Signaling Pathway and Degradation



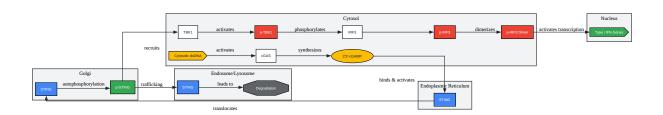
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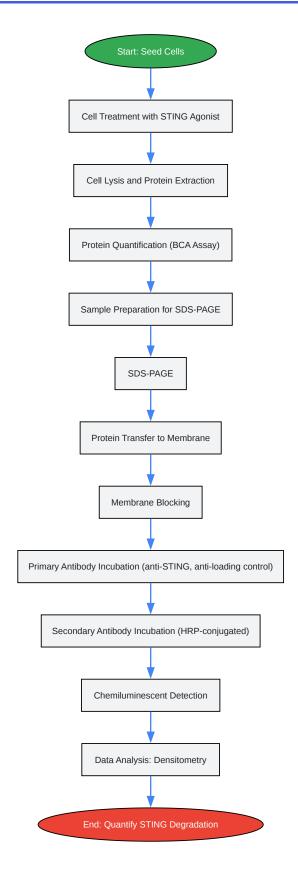
The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1] Activated cGAS synthesizes the second messenger cGAMP, which binds to STING dimers on the ER membrane.[1] This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory genes.[7]

To prevent excessive and potentially harmful inflammation, STING signaling is tightly regulated. One of the key negative feedback mechanisms is the degradation of STING protein. Following its activation and signaling from the Golgi, STING is trafficked to endosomal and lysosomal compartments for degradation.[3][8] This process is facilitated by the endosomal sorting complexes required for transport (ESCRT) pathway, which recognizes ubiquitinated STING.[3] Inhibition of lysosomal acidification has been shown to block STING degradation, leading to an accumulation of the protein.[8]









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